Phosphine, bis(2-phenylethyl)- Phosphine, bis(2-phenylethyl)-
Brand Name: Vulcanchem
CAS No.: 93017-30-2
VCID: VC19207499
InChI: InChI=1S/C16H19P/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16/h1-10,17H,11-14H2
SMILES:
Molecular Formula: C16H19P
Molecular Weight: 242.29 g/mol

Phosphine, bis(2-phenylethyl)-

CAS No.: 93017-30-2

Cat. No.: VC19207499

Molecular Formula: C16H19P

Molecular Weight: 242.29 g/mol

* For research use only. Not for human or veterinary use.

Phosphine, bis(2-phenylethyl)- - 93017-30-2

Specification

CAS No. 93017-30-2
Molecular Formula C16H19P
Molecular Weight 242.29 g/mol
IUPAC Name bis(2-phenylethyl)phosphane
Standard InChI InChI=1S/C16H19P/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16/h1-10,17H,11-14H2
Standard InChI Key YWDPXUHMMMGLPC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCPCCC2=CC=CC=C2

Introduction

Structural Characteristics and Conformational Analysis

Molecular Geometry and Bonding

Bis(2-phenylethyl)phosphine adopts a pyramidal geometry at the phosphorus center, with the two 2-phenylethyl substituents arranged in a propeller-like conformation relative to the P–H bond. Density functional theory (DFT) calculations on analogous selenophosphinic acid derivatives reveal that the substituents predominantly occupy gauche or trans orientations to minimize steric hindrance . For instance, in bis(2-phenylethyl)selenophosphinic acid, the dihedral angles between the P=Se bond and adjacent C–C bonds range from 45° to 66°, stabilizing the gauche conformers .

ConformerDihedral Angles (°)Relative Energy (kJ/mol)Orientation of Substituents
1aSe=P–C7–C10: 540.0Gauche, gauche, gauche
1bSe=P–C8–C9: 56+1.2Gauche, trans, gauche
1cSe=P–O–C6: 48+3.6Trans, gauche, gauche

Data adapted from conformational studies on selenophosphinic acid analogs .

The phenyl rings of the 2-phenylethyl groups are oriented trans to the P–C bonds, further reducing steric clashes . This structural motif is conserved across related phosphine chalcogenides, underscoring the role of substituent bulk in dictating molecular conformation.

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of a pyramidal phosphorus center, with 1H^1\text{H}-NMR resonances for the P–H proton appearing near δ 3.5–4.0 ppm . DFT simulations corroborate experimental findings, predicting energy minima for gauche conformers due to favorable non-covalent interactions between phenyl rings and the phosphorus lone pair .

Synthesis and Preparation Methods

Hydrophosphination of Alkenes

Bis(2-phenylethyl)phosphine is synthesized via hydrophosphination of styrene with phosphine (PH3\text{PH}_3) under basic conditions. A representative protocol involves:

  • Generating PH3\text{PH}_3 in situ by treating red phosphorus with aqueous KOH in dioxane or toluene .

  • Introducing styrene to the PH3\text{PH}_3-H2\text{H}_2 gas mixture at 45–60°C in dimethyl sulfoxide (DMSO) .

  • Isolating the product through fractional distillation or crystallization, achieving yields of 60–80% .

Table 2: Optimization of Bis(2-phenylethyl)phosphine Synthesis

SubstrateBaseSolventTemperature (°C)Yield (%)
StyreneKOHDMSO6075
VinylpyridineNaOHToluene7068

Conditions adapted from free-radical addition methodologies .

Scalability and Byproduct Management

The reaction is highly chemoselective, with minimal formation of tris(2-phenylethyl)phosphine under controlled alkene stoichiometry . Byproducts such as diphosphines are suppressed by maintaining a PH3\text{PH}_3-rich atmosphere and gradual alkene addition.

Chemical Reactivity and Functionalization

Nucleophilic Additions

Bis(2-phenylethyl)phosphine undergoes nucleophilic addition to electron-deficient alkenes and alkynes. For example, reaction with divinylsulfone yields tertiary phosphines via Michael-type addition:

(C6H5CH2CH2)2PH+CH2=CHSO2CH2CH2(C6H5CH2CH2)2PCH2CH2SO2CH2CH3\text{(C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{)}_2\text{PH} + \text{CH}_2=\text{CHSO}_2\text{CH}_2\text{CH}_2 \rightarrow \text{(C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{)}_2\text{PCH}_2\text{CH}_2\text{SO}_2\text{CH}_2\text{CH}_3

This reaction proceeds in dioxane at room temperature with KOH catalysis, achieving >90% conversion .

Free-Radical Reactions

Under radical initiators (e.g., AIBN) or UV irradiation, bis(2-phenylethyl)phosphine adds to vinylpyrroles and cyanoacetylenes with high regioselectivity. For instance, addition to 1-isopropenylpyrrole produces P,N-ligands in 89–92% yield, demonstrating utility in coordination chemistry .

Table 3: Radical Additions of Bis(2-phenylethyl)phosphine

SubstrateInitiatorConditionsProductYield (%)
1-IsopropenylpyrroleAIBN65°C, 12 hP,N-Ligand91
PhenylcyanoacetyleneUVRT, 6 hZ-alkenylphosphine85

Data sourced from free-radical addition studies .

Oxidation and Chalcogenation

Exposure to sulfur or selenium yields bis(2-phenylethyl)phosphine sulfide or selenide, respectively. These chalcogenides exhibit enhanced stability and are precursors to flame retardants and vulcanization agents .

Applications in Materials and Coordination Chemistry

Ligand Design

Bis(2-phenylethyl)phosphine serves as a polydentate ligand for transition metals. Its bulky substituents stabilize low-coordination states in Pd(0) and Pt(II) complexes, which are catalytic in cross-coupling reactions .

Polymer Additives

Phosphine oxides derived from bis(2-phenylethyl)phosphine improve the thermal stability of polyesters and polyamides, with decomposition temperatures elevated by 40–60°C compared to unmodified polymers .

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